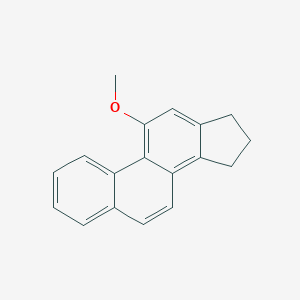
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene, also known as tetrahydropalmatine (THP), is a naturally occurring alkaloid found in several plant species, including Corydalis yanhusuo and Stephania japonica. THP has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, THP has gained the attention of researchers due to its potential therapeutic applications in various fields.
Mecanismo De Acción
The exact mechanism of action of THP is not fully understood, but it is thought to act on several neurotransmitter systems in the brain, including the dopamine and serotonin systems. THP has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. THP has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor involved in anxiety and sedation.
Efectos Bioquímicos Y Fisiológicos
THP has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. THP has also been shown to reduce anxiety-like behavior and increase sleep in animal models. THP has been investigated for its potential use in the treatment of several neurological and psychiatric disorders, including anxiety disorders, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THP has several advantages for use in lab experiments. It is readily available and can be synthesized relatively easily. THP has also been shown to have low toxicity and few side effects in animal models. However, THP has several limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. THP also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on THP. One potential direction is the investigation of THP's potential use in the treatment of addiction. THP has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could elucidate its potential use in treating addiction in humans. Another potential direction is the investigation of THP's potential use in the treatment of pain. THP has been shown to have analgesic effects in animal models, and further research could elucidate its potential use in treating pain in humans. Finally, the investigation of THP's potential use in the treatment of psychiatric disorders, such as anxiety and depression, is another potential future direction for research.
Métodos De Síntesis
THP can be synthesized from the alkaloid tetrahydroberberine (THB) through a process known as demethylation. THB can be extracted from several plant species, including Berberis vulgaris and Coptis chinensis. The demethylation of THB can be achieved through various methods, including chemical and enzymatic reactions.
Aplicaciones Científicas De Investigación
THP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, sedative, and anticonvulsant effects in animal models. THP has also been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
Número CAS |
117696-92-1 |
|---|---|
Nombre del producto |
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene |
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
11-methoxy-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H16O/c1-19-17-11-13-6-4-8-14(13)16-10-9-12-5-2-3-7-15(12)18(16)17/h2-3,5,7,9-11H,4,6,8H2,1H3 |
Clave InChI |
IGZCTOXRRSVQKH-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3CCCC3=C1)C=CC4=CC=CC=C42 |
SMILES canónico |
COC1=C2C(=C3CCCC3=C1)C=CC4=CC=CC=C42 |
Otros números CAS |
117696-92-1 |
Sinónimos |
16,17-dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene 16,17-DMCPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
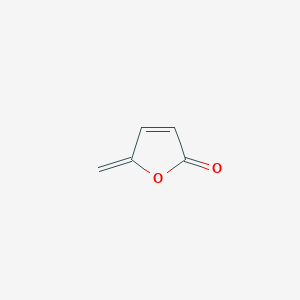
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
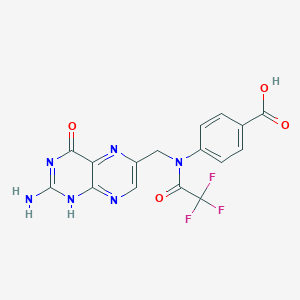


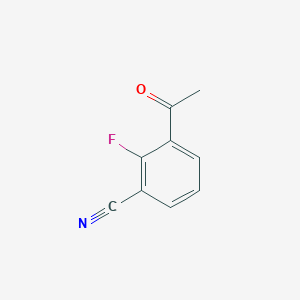
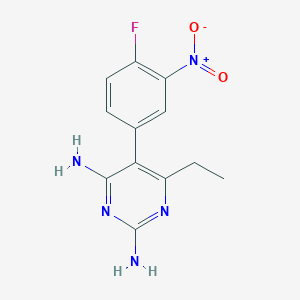
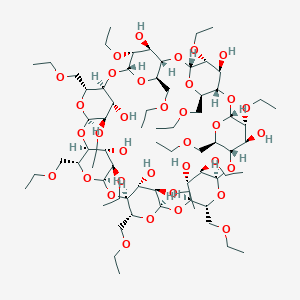

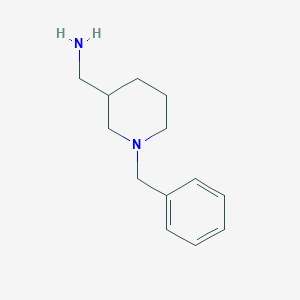
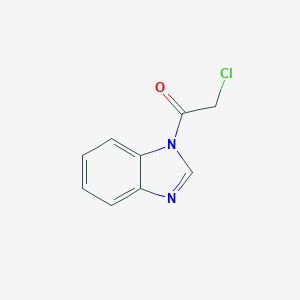
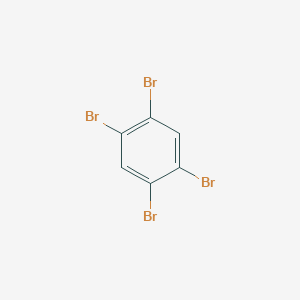
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)